4-(1H-indazol-3-yl)butanoic acid
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Overview
Description
4-(1H-indazol-3-yl)butanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound has garnered interest due to its potential biological and pharmacological activities. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
4-(1H-indazol-3-yl)butanoic acid: (also known as indazolebutanoic acid ) belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with diverse biological properties
Mode of Action:
The mode of action of indazole derivatives can vary depending on their specific chemical structure. Generally, indazoles exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal effects . To understand the mode of action of This compound , we need more detailed studies and experimental data.
Biochemical Pathways:
Indazole compounds may impact several biochemical pathways. For instance:
- Anti-inflammatory Activity : Some indazoles inhibit cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
- Cell Cycle Regulation : Certain indazole derivatives cause cell cycle arrest, affecting neoplastic cell growth .
Pharmacokinetics:
Biochemical Analysis
Biochemical Properties
4-(1H-indazol-3-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by causing cell cycle arrest in the G0-G1 phase . This suggests that this compound may have potential as an anticancer agent. Furthermore, its impact on gene expression and cellular metabolism can lead to changes in the production of key metabolites and proteins, thereby altering cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the inhibition of COX-2 by this compound involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may interact with other molecular targets, leading to the modulation of various signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the compound’s stability in different solvents and its degradation products can affect its bioactivity and potency . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxicity, highlighting the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its bioactivity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects. Studying the transport and distribution of this compound can help optimize its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence its interactions with mitochondrial enzymes or nuclear receptors, respectively. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-3-yl)butanoic acid typically involves the formation of the indazole ring followed by the attachment of the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated indazole derivatives.
Scientific Research Applications
4-(1H-indazol-3-yl)butanoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant hormone used for root development in plants.
Niraparib: An anticancer drug with an indazole core structure.
Uniqueness
4-(1H-indazol-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indazole derivatives.
Properties
CAS No. |
1051929-63-5 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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